N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C17H17F3N4O and its molecular weight is 350.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a trifluoromethyl group and a tetrahydroquinazoline ring, which are known to enhance biological interactions. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C18H20F3N3O, with a molecular weight of 360.35 g/mol. The presence of the trifluoromethyl group significantly influences its lipophilicity and permeability across biological membranes.
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors within cells, modulating their activity. This is particularly relevant in cancer biology where enzyme inhibitors can alter tumor growth dynamics.
- Cell Membrane Penetration : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes effectively, allowing it to reach intracellular targets.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making this compound useful in combating resistant bacterial strains.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:
- Cell Line Studies : In vitro studies using triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) demonstrated that compounds with similar scaffolds significantly inhibited cell viability and proliferation. For example, a derivative exhibited comparable tumor-suppressive effects to paclitaxel without notable toxicity in xenograft models .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 36 | MDA-MB-231 | 1.5 | eEF2K degradation |
N-(trifluoromethyl)-quinazoline derivative | HCC1806 | 0.9 | Apoptosis induction |
Antimicrobial Activity
Compounds similar to this compound have shown moderate to good antibacterial activity against various Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentrations (MIC) : Studies reported MIC values ranging from 100 to 400 µg/mL for several derivatives against resistant strains .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 200 |
Compound B | Escherichia coli | 150 |
Case Studies
- Cancer Treatment : A study involving a related compound demonstrated effective tumor suppression in xenograft models of breast cancer. The compound induced apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Resistance : Another study focused on the efficacy of related compounds against Helicobacter pylori strains resistant to standard treatments. Results indicated significant bactericidal activity when combined with traditional antibiotics .
Properties
IUPAC Name |
N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O/c18-17(19,20)15-12-5-1-2-6-13(12)23-14(24-15)7-9-22-16(25)11-4-3-8-21-10-11/h3-4,8,10H,1-2,5-7,9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRBAHGPHUJBNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CN=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.